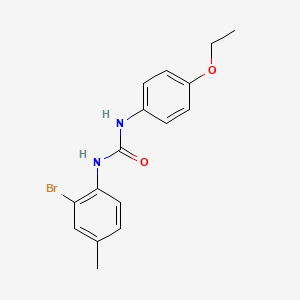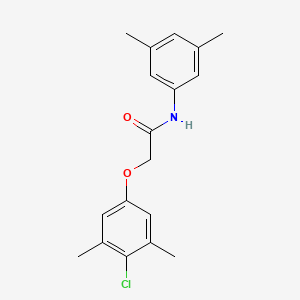
2-(ethylthio)-5-(2-fluorobenzyl)-6-hydroxy-4(3H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(ethylthio)-5-(2-fluorobenzyl)-6-hydroxy-4(3H)-pyrimidinone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrimidine derivative that has been synthesized using different methods.
Mechanism of Action
The mechanism of action of 2-(ethylthio)-5-(2-fluorobenzyl)-6-hydroxy-4(3H)-pyrimidinone is not fully understood. However, it has been suggested that this compound exerts its antitumor activity by inhibiting the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, this compound has been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
2-(ethylthio)-5-(2-fluorobenzyl)-6-hydroxy-4(3H)-pyrimidinone has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-(ethylthio)-5-(2-fluorobenzyl)-6-hydroxy-4(3H)-pyrimidinone in lab experiments is its potent antitumor activity against various cancer cell lines. Additionally, this compound possesses anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. However, one of the major limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to use in certain assays.
Future Directions
There are several future directions for the research on 2-(ethylthio)-5-(2-fluorobenzyl)-6-hydroxy-4(3H)-pyrimidinone. One of the major directions is to further investigate its mechanism of action and identify potential targets for its antitumor activity. Additionally, further studies are needed to determine the safety and efficacy of this compound in animal models and clinical trials. Furthermore, this compound can be modified to improve its solubility and potency, making it a potential candidate for the development of novel anticancer and anti-inflammatory drugs.
Synthesis Methods
The synthesis of 2-(ethylthio)-5-(2-fluorobenzyl)-6-hydroxy-4(3H)-pyrimidinone has been reported in literature using different methods. One of the most common methods involves the reaction of 2-mercaptoethanol with 2-amino-4-(2-fluorobenzyl)-6-hydroxypyrimidine in the presence of a base such as potassium carbonate. The reaction results in the formation of the desired compound in good yields.
Scientific Research Applications
2-(ethylthio)-5-(2-fluorobenzyl)-6-hydroxy-4(3H)-pyrimidinone has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of this compound is in the field of medicinal chemistry. It has been reported to exhibit potent antitumor activity against various cancer cell lines. Additionally, this compound has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
properties
IUPAC Name |
2-ethylsulfanyl-5-[(2-fluorophenyl)methyl]-4-hydroxy-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2S/c1-2-19-13-15-11(17)9(12(18)16-13)7-8-5-3-4-6-10(8)14/h3-6H,2,7H2,1H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWHSWUDUWDDHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=C(C(=O)N1)CC2=CC=CC=C2F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethylsulfanyl-5-[(2-fluorophenyl)methyl]-4-hydroxy-1H-pyrimidin-6-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(cyanoacetyl)hydrazono]-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5779633.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-4-methoxybenzamide](/img/structure/B5779638.png)


![4-ethoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5779661.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(4-methylbenzyl)benzamide](/img/structure/B5779666.png)



![N-[2-(acetylamino)phenyl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B5779687.png)

![3,4,8-trimethyl-7-[2-(4-morpholinyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5779712.png)
![4-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5779723.png)